Methoxy(dimethyl)[(trimethylsilyl)ethynyl]silane
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Overview
Description
Methoxy(dimethyl)[(trimethylsilyl)ethynyl]silane is an organosilicon compound with the molecular formula C8H18OSi2. This compound is characterized by the presence of a methoxy group, two dimethyl groups, and a trimethylsilyl-ethynyl group attached to a silicon atom. It is a versatile compound used in various chemical reactions and industrial applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methoxy(dimethyl)[(trimethylsilyl)ethynyl]silane can be synthesized through several methods. One common approach involves the reaction of trimethylsilylacetylene with dimethylchlorosilane in the presence of a base such as triethylamine. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the silane groups. The general reaction scheme is as follows:
(CH3)3SiC≡CH+(CH3)2SiCl2+Et3N→(CH3)2Si(OCH3)(C≡CSi(CH3)3)+Et3N⋅HCl
Industrial Production Methods
On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction parameters, thereby improving the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Methoxy(dimethyl)[(trimethylsilyl)ethynyl]silane undergoes various chemical reactions, including:
Substitution Reactions: The methoxy group can be substituted with other nucleophiles such as halides or amines.
Hydrosilylation: The ethynyl group can participate in hydrosilylation reactions with alkenes and alkynes.
Cross-Coupling Reactions: The trimethylsilyl-ethynyl group can undergo cross-coupling reactions with aryl halides in the presence of palladium catalysts.
Common Reagents and Conditions
Bases: Triethylamine, sodium hydride
Catalysts: Palladium complexes, platinum complexes
Solvents: Tetrahydrofuran (THF), dichloromethane (DCM)
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, hydrosilylation of this compound with an alkene can yield a vinylsilane derivative.
Scientific Research Applications
Methoxy(dimethyl)[(trimethylsilyl)ethynyl]silane has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.
Biology: Employed in the modification of biomolecules to enhance their stability and reactivity.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of silicone-based materials and coatings, providing hydrophobic properties and chemical resistance.
Mechanism of Action
The mechanism by which Methoxy(dimethyl)[(trimethylsilyl)ethynyl]silane exerts its effects involves the interaction of its functional groups with various molecular targets. The trimethylsilyl-ethynyl group can act as a nucleophile or electrophile, depending on the reaction conditions. The methoxy group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and stability.
Comparison with Similar Compounds
Similar Compounds
Trimethylsilylacetylene: Similar structure but lacks the methoxy and dimethyl groups.
Methoxytrimethylsilane: Contains a methoxy group and a trimethylsilyl group but lacks the ethynyl group.
Dimethylchlorosilane: Contains dimethyl groups and a chlorosilane group but lacks the methoxy and ethynyl groups.
Uniqueness
Methoxy(dimethyl)[(trimethylsilyl)ethynyl]silane is unique due to the combination of its functional groups, which provide a balance of reactivity and stability. This makes it a valuable reagent in various chemical transformations and industrial applications.
Properties
IUPAC Name |
methoxy-dimethyl-(2-trimethylsilylethynyl)silane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18OSi2/c1-9-11(5,6)8-7-10(2,3)4/h1-6H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JORILHNACTXBID-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CO[Si](C)(C)C#C[Si](C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18OSi2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30558908 |
Source
|
Record name | Methoxy(dimethyl)[(trimethylsilyl)ethynyl]silane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30558908 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.40 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
111940-31-9 |
Source
|
Record name | Methoxy(dimethyl)[(trimethylsilyl)ethynyl]silane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30558908 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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